molecular formula C11H15NS B13067089 6',7'-Dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]

6',7'-Dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]

Cat. No.: B13067089
M. Wt: 193.31 g/mol
InChI Key: CTYJRTYRJRJJNM-UHFFFAOYSA-N
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Description

6’,7’-Dihydro-5’H-spiro[cyclopentane-1,4’-thieno[3,2-c]pyridine] is a heterocyclic compound that features a spiro linkage between a cyclopentane ring and a thieno[3,2-c]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’,7’-Dihydro-5’H-spiro[cyclopentane-1,4’-thieno[3,2-c]pyridine] typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with agents like 1,2-dibromoethane or benzyl chloride . The reaction conditions often involve the use of a base such as triethylamine (Et3N) and proceed through intermediate formation of cyanothioacetamide, followed by Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Scientific Research Applications

6’,7’-Dihydro-5’H-spiro[cyclopentane-1,4’-thieno[3,2-c]pyridine] has several applications in scientific research:

Mechanism of Action

The mechanism of action for 6’,7’-Dihydro-5’H-spiro[cyclopentane-1,4’-thieno[3,2-c]pyridine] involves its interaction with specific molecular targets. For instance, derivatives of similar compounds have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’,7’-Dihydro-5’H-spiro[cyclopentane-1,4’-thieno[3,2-c]pyridine] is unique due to its spiro linkage, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for drug development and materials science .

Properties

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

spiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,1'-cyclopentane]

InChI

InChI=1S/C11H15NS/c1-2-6-11(5-1)9-4-8-13-10(9)3-7-12-11/h4,8,12H,1-3,5-7H2

InChI Key

CTYJRTYRJRJJNM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C3=C(CCN2)SC=C3

Origin of Product

United States

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